3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid
Overview
Description
3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H4BF5O3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted derivatives in oxidation and substitution reactions .
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl halide, followed by reductive elimination to form the biaryl product. The compound’s unique electronic properties, due to the presence of fluorine atoms, enhance its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 3,5-Difluorophenylboronic acid
Uniqueness
3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid stands out due to its high reactivity and stability, attributed to the electron-withdrawing effects of the fluorine atoms. This makes it particularly useful in reactions requiring high selectivity and efficiency. Compared to similar compounds, it offers enhanced performance in cross-coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
[3,5-difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-4-1-3(8(14)15)2-5(10)6(4)16-7(11,12)13/h1-2,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKCNRVDBWLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(F)(F)F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205296 | |
Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220943-57-7 | |
Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220943-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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